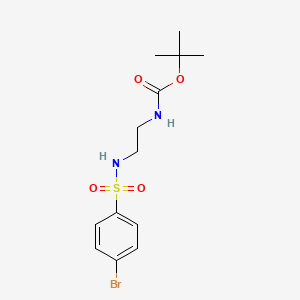

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate

Übersicht

Beschreibung

The compound t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a derivative of tert-butylsulfonamide and t-butylcarbamate, which are compounds known for their applications in organic synthesis and material science. The tert-butyl group is a common protecting group in organic chemistry due to its steric bulk and ease of removal under acidic conditions. The presence of a bromophenylsulfonamide moiety suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that similar methodologies could potentially be applied to synthesize the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate by introducing the appropriate bromophenylsulfonamide and carbamate functionalities.

Molecular Structure Analysis

While specific details on the molecular structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate are not provided, the structure can be inferred from related compounds. The tert-butyl group is known to impart steric hindrance, which can influence the reactivity and stability of the molecule. The bromophenylsulfonamide group is likely to be a key functional group for subsequent chemical reactions due to the presence of a good leaving group (bromide) and a sulfonamide that can act as a directing group.

Chemical Reactions Analysis

The reactivity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be anticipated based on the reactivity of its functional groups. The tert-butyl group can be deprotected under acidic conditions, as seen in the case of tert-butylsulfonamide . The bromophenyl moiety could undergo nucleophilic aromatic substitution reactions, and the carbamate linkage could be involved in reactions with nucleophiles or bases. The t-butyl bromide has been shown to react with carboxylic acids and N-protected amino acids to form methylthiomethyl esters, indicating that the bromide in the compound could participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be partially deduced from the properties of related compounds. For example, t-butylcarbamates of cellulose derivatives have been synthesized and characterized, showing good solubility in common organic solvents and fair thermal stability with onset temperatures of weight loss ranging from 177-204°C . These properties suggest that the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate might also exhibit similar solubility and thermal stability profiles. Additionally, the presence of the carbamate linkage is known to influence gas permeability properties in polymers , which could be an interesting aspect to explore for the compound .

Wissenschaftliche Forschungsanwendungen

Oxidation Studies : A study by Turini et al. (1998) explored the oxidation of methyl- and ethyl- tertiary-butyl ethers in rat liver microsomes, focusing on the role of cytochrome P450 isoforms. This research is relevant to understanding the metabolic pathways and potential toxicological aspects of similar chemical compounds (Turini et al., 1998).

Chemical Synthesis and Structure : Research by Xiao-Guang Bai and Ju-Xian Wang (2014) on the synthesis of tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate provides insights into the molecular structure and bonding, which is essential for understanding the chemical properties and potential applications of similar compounds (Xiao-Guang Bai & Ju-Xian Wang, 2014).

Pharmacological Research : A study on a new synthetic sulfonylurea compound, I4, which includes a structure related to the t-Butyl carbamate group, was investigated by Na Lu et al. (2012) for its effects on platelets and vascular smooth muscle. This research is significant for understanding the therapeutic potential of such compounds in cardiovascular diseases (Na Lu et al., 2012).

Environmental Impact Studies : The research by 橋本 伸也 et al. (2009) on the degradation mechanism of Ethyl t-butyl ether (ETBE) by sodium persulfate investigates environmental impact and degradation pathways, which is crucial for understanding the ecological effects of related chemical substances (橋本 伸也 et al., 2009).

Material Science Applications : Research by R. Marcilla et al. (2006) on tailor-made polymer electrolytes based on ionic liquids including butyl groups highlights potential applications in electrochemistry and material science, which could be relevant for similar butyl-based compounds (R. Marcilla et al., 2006).

Safety And Hazards

The safety information available indicates that t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

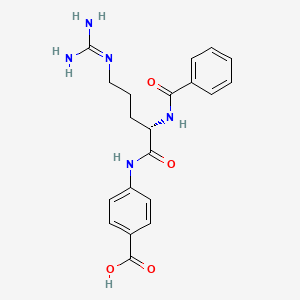

IUPAC Name |

tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFPYRUCEUVPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428427 | |

| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | |

CAS RN |

310480-85-4 | |

| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)